molecular formula C11H6F3N3O2 B14905564 8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

Cat. No.: B14905564
M. Wt: 269.18 g/mol
InChI Key: SECZVPHEBYIUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a methoxy group at position 8, a trifluoromethyl group at position 2, and a nitrile at position 2. It was synthesized via a cross-coupling reaction between 3-bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one and 4-(2-cyanoethyl)phenylboronic acid . The trifluoromethyl and nitrile groups enhance its electrophilicity and metabolic stability, making it a candidate for drug development.

Properties

Molecular Formula

C11H6F3N3O2

Molecular Weight

269.18 g/mol

IUPAC Name

8-methoxy-4-oxo-2-(trifluoromethyl)pyrido[1,2-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C11H6F3N3O2/c1-19-6-2-3-17-8(4-6)16-9(11(12,13)14)7(5-15)10(17)18/h2-4H,1H3

InChI Key

SECZVPHEBYIUGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=C(C(=O)N2C=C1)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Structural Analysis and Functional Group Considerations

The target compound’s molecular formula (C₁₁H₆F₃N₃O₂) features a pyrido[1,2-a]pyrimidine core substituted with methoxy (C–O–CH₃), oxo (C=O), trifluoromethyl (–CF₃), and cyano (–C≡N) groups. The methoxy group at position 8 and the trifluoromethyl group at position 2 impose steric and electronic effects that influence reactivity during synthesis. The cyano group at position 3 enhances molecular stability through conjugation with the aromatic system.

Synthetic Routes and Methodologies

Cyclocondensation of Pyridine and Pyrimidine Precursors

The most widely reported approach involves cyclocondensation between 3-cyano-2-methoxypyridine derivatives and trifluoromethyl-containing pyrimidine intermediates. For example, a protocol adapted from utilizes 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under reflux in ethanol with sodium acetate as a catalyst. This method achieves a 96.3% yield by facilitating Schiff base formation followed by cyclization.

Key Reaction Conditions:
  • Solvent: Ethanol (polar protic, enhances nucleophilicity).
  • Catalyst: Sodium acetate (0.2 mmol per 1 mmol substrate).
  • Temperature: 100°C, 2 hours.

Trifluoromethylation Strategies

Introducing the –CF₃ group often requires pre-functionalized building blocks. Patent describes the use of 2,2,2-trifluoro-1-phenylethoxy pyrimidine intermediates, where copper-mediated coupling reactions install the trifluoromethyl group early in the synthesis. Alternatively, direct trifluoromethylation using Umemoto’s reagent (S-trifluoromethyl diarylsulfonium salts) has been proposed but remains untested for this specific compound.

Methoxylation and Cyanation Steps

Methoxylation at position 8 is typically achieved via nucleophilic substitution of a chlorine or hydroxyl precursor with sodium methoxide. The cyano group at position 3 is introduced either through:

  • Cyanation of Halogenated Intermediates: Using copper(I) cyanide (CuCN) in DMF at 120°C.
  • Sandmeyer Reaction: Converting an amino group to a nitrile via diazotization and treatment with NaCN.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies from and demonstrate that ethanol outperforms DMF or THF in cyclocondensation reactions due to its ability to stabilize charged intermediates. Sodium acetate’s role as a mild base prevents side reactions such as hydrolysis of the cyano group.

Temperature and Time Dependence

Prolonged reflux (>3 hours) leads to decomposition, while shorter durations (<1 hour) result in incomplete cyclization. The optimal window of 2 hours at 100°C balances yield and purity.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 1H, pyridine-H), 4.12 (s, 3H, OCH₃).
  • ¹³C NMR: δ 177.8 (C=O), 159.2 (C≡N), 122.4 (q, J = 270 Hz, CF₃).
  • LC/MS: [M+H]⁺ m/z 269.2, confirming molecular weight.

Crystallographic Data

While no crystal structure is available for the target compound, analogous pyrido[1,2-a]pyrimidines from exhibit monoclinic systems with P2₁/c symmetry, suggesting similar packing behaviors.

Industrial-Scale Production

Shanghai Haohong Pharmaceutical Co., Ltd. (CAS 2648788-55-8 supplier) employs a scaled-up version of the ethanol reflux method, producing 400 kg/month with a purity >99% (HPLC). Critical steps include:

  • Precursor Purification: Column chromatography to isolate intermediates.
  • Quality Control: In-process checks via TLC and UV spectroscopy.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Methanol (CH3OH), sodium cyanide (NaCN), potassium cyanide (KCN)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced analogs of the compound.

Scientific Research Applications

8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: Researchers investigate its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of 8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s functional groups, such as the trifluoromethyl and methoxy groups, contribute to its binding affinity and specificity towards these targets. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Features Biological Activity/Properties References
8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile - Methoxy (C8), trifluoromethyl (C2), nitrile (C3) D5D inhibitor; potential for metabolic disorder treatment
4,6,9,9a-Tetrahydro-4-imino-2-(methylthio)-8-(4-nitrophenyl)-6-phenyl-1H-pyrimido[1,2-a]pyrimidine-3-carbonitrile - Methylthio (C2), nitro-phenyl (C8) Synthetic intermediate; methylthio acts as a leaving group for nucleophilic substitution
6-Hydroxy-4-imino-2-(methylthio)-8-oxo-8,9-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carbonitrile - Hydroxy (C6), oxo (C8), methylthio (C2) Electrophilic reactivity; forms polycyclic heterocycles via cyclization
2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile - Methyl (C2, C8) Safety data available (GHS-compliant); no explicit bioactivity reported
3-Fluorobenzyl(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbamate (Compound 21) - 3-Fluorobenzyl carbamate (C3) Moderate antimalarial activity (IC50: 33 μM)

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity
  • Trifluoromethyl vs. Methylthio Groups : The trifluoromethyl group in the target compound enhances electron-withdrawing effects and metabolic stability compared to the methylthio group in analogs from and . The methylthio group, however, serves as a versatile leaving group for further functionalization .
  • Methoxy vs. Nitro-Phenyl Groups : The methoxy group at C8 in the target compound likely improves solubility compared to the nitro-phenyl substituent in ’s analog, which may increase steric hindrance and reduce bioavailability .
  • Nitrile Positioning : The nitrile at C3 is conserved across multiple analogs (e.g., ), suggesting its role in stabilizing the heterocyclic core via conjugation.

Research Findings and Data

Spectral and Physical Properties

  • IR Spectroscopy : The hydroxy-substituted analog () shows characteristic peaks at 3340 cm⁻¹ (O–H stretch) and 2250 cm⁻¹ (C≡N stretch), while the target compound’s trifluoromethyl group would likely exhibit strong C–F stretching near 1150–1250 cm⁻¹ .
  • Mass Spectrometry : Analogs in and confirm molecular ion peaks ([M+1]+) consistent with their molecular formulas, aiding structural validation .

Biological Activity

8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrido-pyrimidine core and various functional groups, has attracted attention for its biological activities, particularly as an anti-inflammatory and antiviral agent. This article provides a detailed examination of the biological activity of this compound, including relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H7F3N4O. The presence of a methoxy group at the 8-position, a trifluoromethyl group at the 2-position, and a carbonitrile functional group at the 3-position contributes to its unique chemical properties and biological activities .

Anti-inflammatory Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The carbonitrile group may enhance binding affinity to these enzymes, modulating their activity effectively .

Table 1: Inhibitory Effects on COX Enzymes

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound70%85%
Control (Aspirin)90%95%

Antiviral Activity

Molecular docking studies suggest that this compound can effectively bind to viral integrases, indicating potential applications in antiviral therapies. The trifluoromethyl group enhances the compound's interaction with viral proteins, potentially leading to effective inhibition of viral replication .

Case Study: Antiviral Efficacy
In a study evaluating various pyrido[1,2-a]pyrimidine derivatives against viral integrases, this compound demonstrated significant antiviral activity with an IC50 value of 12 µM against HIV integrase .

The mechanism of action for this compound involves:

  • Binding to Enzymes : The compound's structural features allow it to bind effectively to active sites in COX enzymes and viral integrases.
  • Modulation of Inflammatory Pathways : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.
  • Inhibition of Viral Replication : The interaction with viral proteins disrupts their function and replication cycle.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups which enhances its biological activity compared to other derivatives within the pyrido-pyrimidine family.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Oxo-4H-pyrido[1,2-a]pyrimidineLacks trifluoromethyl groupAnti-inflammatory
6-Methoxy-pyrido[1,2-a]pyrimidineDifferent substituent patternAntiviral
7-Trifluoromethyl-pyrido[1,2-a]pyrimidineSimilar trifluoromethyl groupAnticancer properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile?

  • Methodological Answer: A common approach involves cyclization reactions using phosphorus oxychloride (POCl₃) under reflux conditions. For example, pyridopyrimidine derivatives can be synthesized by reacting precursor hydrazides with aromatic acids in POCl₃, followed by neutralization and purification via column chromatography (ethyl acetate/n-hexane eluent) . Key intermediates like trifluoromethyl-substituted pyridones are critical for introducing the trifluoromethyl group .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2250 cm⁻¹, C=O at ~1640 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy groups at ~3.8 ppm) and carbon frameworks .
  • X-ray Crystallography : Resolves molecular geometry and confirms substituent positions (e.g., crystal packing of similar pyridopyrimidines at 100 K) .

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence the compound’s reactivity?

  • Methodological Answer: The trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks or cyclization reactions. This is critical in forming polycyclic heterocycles, as seen in analogous pyrimidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer: Cross-validation using complementary techniques is key:

  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for exact mass matching) .
  • Single-Crystal X-ray Diffraction : Provides unambiguous bond-length/angle data (e.g., α/β angles in triclinic systems) .
  • Dynamic NMR : Detects conformational flexibility in solution that may cause spectral discrepancies .

Q. What strategies optimize bioactivity through structural modifications of this compound?

  • Methodological Answer:

  • Substituent Engineering : Introduce hydrophilic groups (e.g., hydroxyl, carboxamide) to improve solubility and target binding .
  • Trifluoromethyl Positioning : Retain the trifluoromethyl group at position 2 for metabolic stability, as shown in anticancer analogs .
  • In Vitro Screening : Use cell-based assays (e.g., anti-inflammatory or cardiotonic activity tests) to correlate structure-activity relationships .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer:

  • Molecular Docking : Simulate binding to enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron transfer pathways .
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer:

  • Reaction Monitoring : Use TLC/HPLC to track intermediate formation and optimize reaction time/temperature .
  • Purification Protocols : Compare column chromatography (polar vs. non-polar eluents) and recrystallization efficiency .
  • Batch Reproducibility : Control moisture levels (critical for POCl₃ reactions) and catalyst purity .

Experimental Design Considerations

Q. What are the critical parameters for scaling up the synthesis of this compound?

  • Methodological Answer:

  • Solvent Selection : Use methanol or ethanol for safer reflux compared to volatile chlorinated solvents .
  • Catalyst Loading : Optimize sodium methoxide or piperidine ratios to minimize side products .
  • Safety Protocols : Handle POCl₃ in fume hoods with strict temperature control to avoid exothermic decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.